
GRC-17536
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GRC-17536 is an orally available, potent and selective inhibitor of Transient Receptor Potential Ankyrin 1 (TRPA1) with IC50 value less than 10 nM. This compound shows more than 1000 fold selectivity over other TRPs, a large panel of GPCRs, enzymes and other ion channels. This compound has proven highly efficacious in treating inflammatory and neuropathic pain in animal models compared to other commercial drugs.
Applications De Recherche Scientifique
Pain Management
GRC-17536 has shown promise in treating several types of pain, particularly neuropathic pain associated with diabetic neuropathy. Clinical trials have demonstrated its efficacy in reducing pain symptoms in patients who have not responded well to existing treatments.
- Clinical Study Findings : In a Phase 2a trial involving 138 patients with painful diabetic neuropathy, this compound was found to be well-tolerated and effective in reducing pain intensity compared to placebo. The study highlighted significant improvements in patients with preserved small nerve fiber function, suggesting its targeted efficacy in specific pain phenotypes .
Respiratory Conditions
This compound has also been investigated for its potential as an anti-tussive (cough suppressant) agent. Research indicates that it can inhibit cough responses triggered by irritants, providing a novel approach to managing chronic cough conditions.
- Key Findings : A study demonstrated that this compound effectively inhibited citric acid-induced cough responses in guinea pigs, establishing a mechanistic link between TRPA1 activation and cough reflexes .
Case Study 1: Diabetic Neuropathy
A double-blind, placebo-controlled study evaluated the efficacy of this compound over four weeks. Patients receiving the drug reported significant reductions in pain scores compared to those on placebo. This study underscores the drug's potential as a first-in-class treatment for diabetic neuropathy.
Case Study 2: Chronic Cough
In another study focusing on chronic cough, this compound was administered to subjects exposed to citric acid. Results indicated a marked reduction in cough frequency and severity, suggesting its utility as an alternative to traditional cough suppressants.
Propriétés
Nom IUPAC |
Unknown |
---|---|
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GRC-17536; GRC 17536; GRC17536. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.